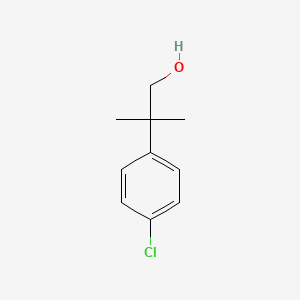

2-(4-Chlorophenyl)-2-methylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTICDHSNUXDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515946 | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80854-14-4 | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereochemical Control for 2 4 Chlorophenyl 2 Methylpropan 1 Ol

Reduction Strategies for the Synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

The most direct route to this compound involves the reduction of the corresponding aldehyde, 2-(4-chlorophenyl)-2-methylpropanal (B3250573). The choice of reducing agent and conditions is critical for selectively targeting the aldehyde functionality without affecting the aromatic chloro substituent.

Catalytic Hydrogenation Approaches: Optimization and Scalability

Catalytic hydrogenation represents a highly effective and scalable method for the reduction of aldehydes. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. up.ac.za The optimization of this reaction is key to maximizing yield and ensuring industrial viability.

Key Optimization Parameters:

Catalyst Selection: Common catalysts include palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials like activated carbon (C) or alumina (B75360) (Al₂O₃). The choice of catalyst can influence reaction rate and selectivity. For instance, bimetallic catalysts such as Pt-Ru on γ-alumina have shown high activity in hydrogenating hydroxyaldehydes. google.com

Reaction Conditions: Temperature and pressure are critical variables. Elevating the H₂ pressure generally improves the reaction rate and conversion. up.ac.za However, precise control is necessary to prevent side reactions or product decomposition at higher temperatures. up.ac.za

Solvent: The choice of solvent can impact catalyst activity and solubility of the reactants. Common solvents include alcohols like ethanol (B145695) or methanol (B129727), and ethers.

The scalability of catalytic hydrogenation is a significant advantage, as it is a well-established industrial process. Continuous flow reactors, for example, can offer enhanced control over reaction parameters, improve safety, and allow for efficient catalyst use and recycling, which is crucial for large-scale production. up.ac.za

Table 1: Comparison of Catalytic Hydrogenation Systems

| Catalyst System | Support | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Palladium (Pd) | Carbon (C) | 1-50 bar H₂, 25-80°C | High activity, good selectivity | Potential for dehalogenation at high severity |

| Platinum (Pt) | Alumina (Al₂O₃) | 10-100 bar H₂, 50-100°C | Robust, less prone to dehalogenation | May require higher pressures/temperatures |

| Ruthenium (Ru) | Carbon (C) | 20-100 bar H₂, 70-120°C | Effective for aromatic ring hydrogenation | Lower selectivity for aldehyde vs. other groups |

Chemoselective Reduction with Hydride Reagents: Efficiency and Purity Considerations

Hydride reagents offer a powerful alternative for the reduction of aldehydes, often providing high chemoselectivity under mild conditions. youtube.com This is particularly important for 2-(4-chlorophenyl)-2-methylpropanal, as the reagent must reduce the aldehyde without reacting with the carbon-chlorine bond.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and highly selective reducing agent for aldehydes and ketones. chadsprep.com It is generally unreactive towards esters, amides, and, crucially, aryl halides, making it an ideal candidate for this synthesis. The reaction is typically performed in alcoholic solvents like methanol or ethanol, which also serve as the proton source for the resulting alkoxide intermediate. youtube.com Its ease of handling and high selectivity ensure a pure product with minimal side reactions.

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent, LiAlH₄ can reduce a wider range of functional groups, including esters and carboxylic acids. chadsprep.com While it readily reduces aldehydes, its high reactivity poses a risk of reducing the aryl chloride, leading to impurities. Therefore, for the selective reduction of 2-(4-chlorophenyl)-2-methylpropanal, the milder NaBH₄ is generally preferred.

The efficiency of these reductions is typically high, often yielding quantitative conversion to the desired alcohol. Purity is enhanced by the high chemoselectivity of reagents like NaBH₄, which simplifies the workup and purification process.

Table 2: Comparison of Hydride Reagents for Aldehyde Reduction

| Reagent | Formula | Reactivity | Selectivity | Typical Solvents |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | High (Aldehydes, Ketones) | Methanol, Ethanol |

Novel Reducing Systems and Green Chemistry Applications in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of novel and greener reduction methods. researchgate.net These approaches aim to minimize waste, avoid hazardous reagents, and use renewable resources and energy-efficient processes. mdpi.comgcande.org

Catalytic Transfer Hydrogenation (CTH): This method avoids the need for high-pressure hydrogen gas by using a hydrogen-donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol (B130326), in the presence of a transition metal catalyst (e.g., Pd/C). up.ac.za CTH is often safer to handle on a laboratory scale and can proceed under mild conditions, offering excellent selectivity. up.ac.za

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a core principle of green chemistry. acs.org For the synthesis of this compound, solvents like 2-methyltetrahydrofuran (B130290) (MeTHF), which can be derived from renewable resources, may be employed. pharmtech.com Another advanced approach involves using surfactants like TPGS-750-M to form micelles in water, creating nanoreactors that allow organic reactions to proceed in an aqueous medium, simplifying product isolation and catalyst recycling. pharmtech.com

Biocatalysis: The use of enzymes (biocatalysts) for reductions is a growing area of green chemistry. Alcohol dehydrogenases (ADHs) can reduce aldehydes to alcohols with extremely high selectivity and under very mild conditions (room temperature and neutral pH). While a specific enzyme for 2-(4-chlorophenyl)-2-methylpropanal would need to be identified or engineered, this approach offers significant potential for a highly sustainable synthesis.

Alternative Synthetic Routes to the this compound Skeleton

Constructing the carbon framework of this compound requires methods that can efficiently create its characteristic quaternary carbon center.

Precursor Chemistry: From 2-(4-Chlorophenyl)-2-methylpropanal

An alternative precursor mentioned in the literature is the ketone 1-(4-chlorophenyl)-2-methylpropan-1-one. biosynth.com This compound serves as an intermediate in the synthesis of other molecules. biosynth.com It can be prepared through methods such as the Friedel-Crafts acylation of chlorobenzene. However, the reduction of this ketone would yield the secondary alcohol, 1-(4-chlorophenyl)-2-methylpropan-1-ol (B3045274), which is a structural isomer of the target primary alcohol, this compound. Therefore, this ketone is not a direct precursor to the target compound via simple reduction. The correct aldehyde precursor, 2-(4-chlorophenyl)-2-methylpropanal, remains the logical intermediate for the synthesis of this compound by reduction.

Carbon-Carbon Bond Formation Strategies in the Synthesis of this compound and its Analogues

The formation of the C-C bond to create the quaternary carbon is a central challenge in synthesizing the target molecule and its analogues. pharmacy180.com

Alkylation Strategies: A robust method involves the alkylation of an enolate. For example, the enolate of ethyl 2-methylpropanoate (B1197409) (ethyl isobutyrate) can be generated using a strong base like lithium diisopropylamide (LDA) and subsequently reacted with 4-chlorobenzyl bromide. This nucleophilic substitution reaction forms the carbon skeleton. The resulting ester can then be reduced to the target primary alcohol using a strong reducing agent like LiAlH₄.

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic methods provide powerful tools for C-C bond formation. mit.edu Reactions like the Suzuki or Negishi cross-coupling could be envisioned for synthesizing analogues. For instance, a coupling reaction between a zinc derivative of 2-methylpropanal (a homoenolate equivalent) and 4-chloroiodobenzene, catalyzed by a palladium complex, could potentially form the desired carbon skeleton. These methods are known for their high efficiency and functional group tolerance. mit.edu

Consecutive C-C Bond Formation: Advanced tandem reactions can build molecular complexity rapidly. nih.gov While not specifically documented for this target, strategies involving the consecutive formation of C-C bonds, potentially through radical or anionic cyclizations of cleverly designed precursors, represent a frontier approach for constructing highly substituted carbon centers. nih.gov

Derivatization of Related Chlorophenyl-Substituted Alcohols

The hydroxyl functional group of alcohols, including chlorophenyl-substituted variants, can be chemically modified through derivatization to enhance their analytical characteristics for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govwikipedia.org This process involves converting the polar alcohol group into a less polar and more volatile derivative for GC analysis or into a derivative with a strong chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. nih.govwikipedia.orghplc.sk

Derivatization is a key step in the analysis of complex samples, as it can improve peak shape, increase resolution between similar compounds, and lower detection limits. hplc.sksigmaaldrich.com For chiral alcohols that are structurally related to this compound, derivatization can also be crucial for separating enantiomers on a chiral stationary phase by modifying the interactions between the analyte and the column. hplc.sk Common derivatization strategies for alcohols include silylation, acylation, and esterification. nih.govhplc.sk

Key Derivatization Techniques for Alcohols:

Silylation: This process replaces the active hydrogen of the hydroxyl group with a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or phenyldimethylsilyl group. Silylation significantly increases the volatility of the alcohol, making it more suitable for GC analysis. researchgate.net Reagents like phenyldimethylchlorosilane (PhDMClS) have been successfully used to derivatize alcohols, generating derivatives with longer retention times that shift the signal away from volatile interferences in a sample matrix. researchgate.net

Acylation: In this method, the hydroxyl group is converted into an ester by reaction with an acylating agent, such as an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, trifluoroacetic anhydride). sigmaaldrich.comgcms.cz This is a versatile technique that can be used to improve chromatographic properties for both GC and HPLC. gcms.cz For chiral separations, using different acylating reagents can sometimes even reverse the elution order of enantiomers, which can be advantageous for quantifying a minor enantiomer in the presence of a major one. sigmaaldrich.com

Esterification: Reaction with carboxylic acids or their derivatives can form esters. For HPLC analysis, using an aromatic acid chloride that introduces a UV-active group (a chromophore) into the molecule can dramatically improve detection sensitivity. researchgate.net For example, derivatizing chiral benzyl (B1604629) alcohols with reagents like 4-nitrobenzoyl chloride allows for excellent enantiomeric separation and detection on a dinitrobenzoylphenylglycine-based chiral HPLC column. researchgate.net

The following table summarizes common derivatizing agents for alcohols and their primary applications in chemical analysis.

Interactive Data Table: Derivatization Reagents for Alcohols

| Derivatization Reagent | Reagent Class | Primary Application | Analytical Technique | Benefit |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Increases volatility | GC-MS | Improved peak shape, lower boiling point |

| Phenyldimethylchlorosilane (PhDMClS) | Silylation | Increases volatility, shifts retention time | GC-MS | Avoids matrix interference |

| Acetic Anhydride | Acylation | Blocks polar groups, improves volatility | GC, HPLC | Better peak shape, thermal stability |

| Trifluoroacetic Anhydride (TFAA) | Acylation | Creates volatile, electron-capturing derivatives | GC-ECD, GC-MS | High sensitivity, enantioreversal possible |

| 4-Nitrobenzoyl chloride | Esterification | Introduces a chromophore | HPLC-UV | Enhanced UV detection, aids chiral resolution |

Enantioselective Synthesis and Chiral Resolution of this compound

A critical aspect of stereochemistry is the concept of chirality, which refers to molecules that are non-superimposable on their mirror images, known as enantiomers. The compound This compound is, however, an achiral molecule. Its central quaternary carbon atom (C2) is bonded to four groups: a 4-chlorophenyl group, a hydroxymethyl group (-CH₂OH), and two methyl groups (-CH₃). Because two of the substituents on this carbon are identical, the molecule has a plane of symmetry and therefore does not exist as a pair of enantiomers. Consequently, the principles of enantioselective synthesis and chiral resolution are not applicable to this specific compound.

However, these principles are highly relevant for structurally related chlorophenyl-substituted alcohols that do possess a chiral center. For instance, 1-(4-chlorophenyl)ethanol is a chiral analog where the central carbon is attached to four different groups (H, OH, CH₃, and 4-chlorophenyl). The synthesis and separation of enantiomers of such compounds are fundamental in pharmaceutical and materials science.

Enantioselective synthesis, or asymmetric synthesis, aims to produce a single enantiomer of a chiral compound from a prochiral precursor. wikipedia.orgrsc.org The most prevalent strategy for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. wikipedia.orgrsc.org For example, the asymmetric reduction of 4'-chloroacetophenone (B41964) can yield either the (R)- or (S)-enantiomer of 1-(4-chlorophenyl)ethanol, depending on the catalyst used.

Methods for asymmetric ketone reduction include:

Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Lactobacillus) or whole-cell systems (e.g., plant tissues) can reduce ketones with very high enantioselectivity. nih.govnih.gov These biocatalytic reductions are valued for their specificity and operation under mild conditions. nih.gov Research has shown that prochiral ketones like 4'-chloroacetophenone can be reduced to the corresponding chiral alcohol with an enantiomeric excess (ee) of up to 98%. nih.gov

Chemo-catalysis: Chiral transition-metal complexes and organocatalysts are widely used. A classic example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. mdpi.com Another powerful method is asymmetric transfer hydrogenation, often using chiral ruthenium-based catalysts and a hydrogen source like isopropanol or formic acid. wikipedia.org

The table below presents examples of catalytic systems used for the asymmetric reduction of prochiral ketones related to the target compound's structure.

Interactive Data Table: Asymmetric Reduction of Prochiral Chlorophenyl Ketones

| Prochiral Ketone | Catalyst / Method | Chiral Ligand / Additive | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4'-Chloroacetophenone | Biocatalysis (Plant Tissue) | Carrot (Daucus carota) | (S)-1-(4-chlorophenyl)ethanol | >95% | nih.gov |

| 4'-Chloroacetophenone | Biocatalysis (ADH) | Lactobacillus kefir ADH | (R)-1-(4-chlorophenyl)ethanol | >99% | nih.gov |

| Acetophenone derivatives | CBS Reduction (Organocatalyst) | (S)-Lactam alcohol | (S)-1-Phenylethanol derivatives | 85-95% | mdpi.com |

When an asymmetric synthesis is not feasible, a racemic mixture (a 1:1 mixture of both enantiomers) can be produced and then separated into its constituent enantiomers through a process called chiral resolution. wikipedia.orglibretexts.org

The most common methods for resolving racemic alcohols are:

Diastereomeric Derivative Formation: The racemic alcohol is reacted with a single, pure enantiomer of a chiral resolving agent (typically a chiral acid like (S)-mandelic acid or (+)-tartaric acid). libretexts.org This reaction creates a mixture of two diastereomers (e.g., R-alcohol/S-acid and S-alcohol/S-acid). Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization or chromatography. wikipedia.orglibretexts.org Once separated, the chiral resolving agent is chemically removed to yield the pure (R) and (S) enantiomers of the alcohol. libretexts.org

Chiral Chromatography: The racemic mixture is passed through an HPLC or GC column that has a chiral stationary phase (CSP). sigmaaldrich.com The enantiomers interact differently with the chiral environment of the column, causing them to travel at different rates and elute separately. gcms.czsigmaaldrich.com This is a powerful analytical technique and can also be scaled up for preparative separation.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 4 Chlorophenyl 2 Methylpropan 1 Ol

Oxidation Reactions of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. chemguide.co.uk For this compound, this transformation is a key pathway to synthetically valuable carbonyl compounds.

Formation of Ketone Precursors: Selectivity and Reagent Control

The selective oxidation of this compound to its corresponding aldehyde, 2-(4-chlorophenyl)-2-methylpropanal (B3250573), requires careful control of the oxidizing agent to prevent over-oxidation to the carboxylic acid. wikipedia.org Milder reagents are typically employed for this purpose.

Pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for oxidizing primary alcohols to aldehydes with high selectivity. libretexts.org In a non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂), PCC effectively converts this compound to the aldehyde without significant formation of the carboxylic acid byproduct. libretexts.org Another modern and efficient reagent is the Dess-Martin periodinane (DMP), which offers advantages such as neutral reaction conditions and high yields. wikipedia.orglibretexts.org

Furthermore, catalytic systems involving nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) are highly effective for the selective oxidation of primary alcohols. acs.org These catalytic methods are often preferred in industrial settings due to their efficiency and milder conditions. acs.org

| Reagent | Conditions | Product | Selectivity |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 2-(4-chlorophenyl)-2-methylpropanal | High for aldehyde |

| Dess-Martin periodinane (DMP) | CH₂Cl₂ | 2-(4-chlorophenyl)-2-methylpropanal | High for aldehyde, mild conditions |

| TEMPO/Co-oxidant (e.g., NCS) | Biphasic system (e.g., CH₂Cl₂/aq. buffer) | 2-(4-chlorophenyl)-2-methylpropanal | Excellent chemoselectivity for primary alcohols |

Higher Oxidation States and Degradation Pathways

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, prepared from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol this compound beyond the aldehyde stage to the corresponding carboxylic acid, 2-(4-chlorophenyl)-2-methylpropanoic acid. chemguide.co.uklibretexts.org This occurs because the initial aldehyde product, in the presence of water, forms a hydrate (B1144303) that is susceptible to further oxidation. wikipedia.org

Under harsh oxidative conditions, degradation of the molecule can occur. For instance, the oxidation of related structures like benzyl (B1604629) para-chlorophenyl ketone can lead to cleavage of carbon-carbon bonds, forming products such as para-chlorobenzoic acid and benzaldehyde. researchgate.net While not directly documented for this compound, similar degradation pathways involving the cleavage of the C-C bond between the quaternary carbon and the phenyl ring could be anticipated under aggressive oxidizing environments, potentially leading to 4-chlorobenzoic acid.

Further Reduction Pathways of this compound

The reduction of this compound typically involves the hydrogenolysis of the benzylic C-OH bond. This reaction cleaves the hydroxyl group and replaces it with a hydrogen atom, yielding 1-chloro-4-(2-methylpropyl)benzene.

This transformation is commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. acs.org The efficiency of this hydrogenolysis can be significantly influenced by the reaction medium. For example, the presence of an acid can enhance the reaction rate by protonating the hydroxyl group, making it a better leaving group (water). researchgate.netnih.gov Studies on similar benzylic alcohols have shown that the reaction proceeds via protonation of the alcohol, dehydration to a benzylic carbenium ion, and subsequent hydride addition. nih.gov The use of CO₂-expanded methanol (B129727) has also been shown to promote the hydrogenolysis of benzylic alcohols over a Pd/C catalyst by increasing hydrogen solubility and reducing mass transfer resistance. rsc.org

| Method | Reagents/Catalyst | Conditions | Product |

| Catalytic Hydrogenolysis | H₂, Pd/C | Various solvents (e.g., ethanol (B145695), formic acid) | 1-chloro-4-(2-methylpropyl)benzene |

| Transfer Hydrogenolysis | Formic Acid, Pd catalyst | Base additive | 1-chloro-4-(2-methylpropyl)benzene |

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety of this compound

The hydroxyl group of an alcohol is a poor leaving group. Therefore, nucleophilic substitution at the primary carbon of this compound requires the -OH group to be converted into a better leaving group first. A common strategy is to protonate the alcohol with a strong acid, forming an oxonium ion, which can then be displaced by a nucleophile.

For example, reaction with concentrated hydrohalic acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), can convert the alcohol into the corresponding alkyl halide, 1-chloro-2-(4-chlorophenyl)-2-methylpropane or 1-bromo-2-(4-chlorophenyl)-2-methylpropane, respectively. This type of reaction is typical for tertiary alcohols, and while the target molecule is a primary alcohol, the carbon atom adjacent to the CH₂OH group is a sterically hindered tertiary benzylic-like center, which influences its reactivity. sydney.edu.au

Another common method for converting the alcohol to an alkyl chloride is the use of thionyl chloride (SOCl₂). This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl generated as a byproduct.

| Reagent | Product | Mechanism Notes |

| Concentrated HCl | 1-chloro-2-(4-chlorophenyl)-2-methylpropane | Protonation of -OH to form H₂O, a good leaving group, followed by nucleophilic attack by Cl⁻. |

| Thionyl Chloride (SOCl₂) | 1-chloro-2-(4-chlorophenyl)-2-methylpropane | Formation of a chlorosulfite intermediate, which then undergoes internal nucleophilic attack by the chloride. |

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo substitution reactions, though the directing effects of the existing substituents must be considered.

Electrophilic Aromatic Substitution: The chlorophenyl ring contains two substituents: the chloro group and the alkyl group (2-hydroxy-1,1-dimethylethyl).

Chloro Group: This is a deactivating but ortho, para-directing group. ucalgary.ca The halogen withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing ortho and para).

Alkyl Group: The tertiary alkyl substituent is weakly activating and ortho, para-directing due to inductive effects and hyperconjugation. ucalgary.castackexchange.com

The para position is already occupied by the chloro group. Therefore, incoming electrophiles will be directed to the positions ortho to the alkyl group (and meta to the chloro group) or ortho to the chloro group (and meta to the alkyl group). Given that alkyl groups are activators and halogens are deactivators, substitution is most likely to occur at the positions ortho to the alkyl group (positions 3 and 5). libretexts.org However, the steric bulk of the 2-methylpropan-1-ol group may hinder attack at these positions, potentially favoring substitution at the position ortho to the chlorine atom (position 2 and 6). ucalgary.ca Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would follow these principles. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is generally difficult on simple aryl halides like chlorobenzene. libretexts.org It requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom) to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org The alkyl group on this compound is electron-donating, which deactivates the ring for NAS. Therefore, replacing the chlorine atom via a standard NAS mechanism would require very harsh conditions (e.g., high temperature and pressure with a strong nucleophile) and is generally not a favored pathway. libretexts.org

Rearrangement Reactions and Fragmentations of this compound Derivatives

The neophyl-type skeleton of this compound makes its derivatives susceptible to rearrangement reactions, particularly under conditions that generate a carbocation or a radical at the tertiary carbon. researchgate.net

A key example is the neophyl rearrangement, which involves a 1,2-migration of an aryl group. researchgate.netacs.org If a derivative of this compound were to form a primary carbocation at the C1 position (for example, by loss of a protonated hydroxyl group), a rapid rearrangement would be expected. This would involve the migration of the 4-chlorophenyl group from the adjacent tertiary carbon to the primary carbocation center. This migration forms a more stable tertiary carbocation, which can then be trapped by a nucleophile or lose a proton to form an alkene. Such rearrangements are common in reactions involving carbocation intermediates, like certain substitution (Sₙ1) or elimination (E1) reactions. masterorganicchemistry.com

Fragmentation patterns in mass spectrometry also reveal characteristic rearrangements. Upon ionization, the molecular ion of this compound would likely undergo fragmentation. A common pathway would be the cleavage of the C-C bond between the quaternary carbon and the CH₂OH group, or alpha-cleavage, leading to a stable tertiary benzylic carbocation.

Investigation of Reaction Kinetics and Mechanistic Studies in the Transformations of this compound

The chemical behavior of this compound is primarily dictated by the primary alcohol functional group and its unique structural arrangement as a neopentyl-type benzylic alcohol. Lacking hydrogen atoms on the β-carbon, its reactivity in elimination reactions is distinct, while the benzylic position influences the kinetics of oxidation. Mechanistic studies and reaction kinetics are best understood by examining two principal transformations: oxidation of the primary alcohol and acid-catalyzed dehydration.

Oxidation to 2-(4-Chlorophenyl)-2-methylpropanal

The oxidation of this compound to its corresponding aldehyde, 2-(4-chlorophenyl)-2-methylpropanal, is a common transformation. Reagents such as pyridinium chlorochromate (PCC) are effective for this conversion, preventing over-oxidation to the carboxylic acid. masterorganicchemistry.comgordon.edu

The kinetics of this reaction can be understood through studies on a range of substituted benzyl alcohols. Research has consistently shown that the reaction is first-order with respect to both the alcohol and the oxidant, such as PCC. rsc.orgrsc.org The mechanism is widely accepted to proceed through the formation of a chromate (B82759) ester intermediate, followed by a rate-determining step involving the cleavage of the α-C-H bond (hydride transfer). masterorganicchemistry.comrsc.org

The electronic nature of substituents on the aromatic ring significantly influences the reaction rate. Electron-withdrawing groups, such as the chloro group at the para-position of the target molecule, decrease the reaction rate. This is because they destabilize the electron-deficient transition state that develops during the hydride transfer step. Conversely, electron-donating groups accelerate the reaction. orientjchem.orgresearchgate.net

This electronic influence is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). The negative value of the reaction constant (ρ) in these studies indicates that a positive charge develops in the transition state at the benzylic carbon. For the oxidation of substituted benzyl alcohols with pyridinium chlorochromate at 25 °C, the reaction constant ρ has been determined to be -1.70. rsc.orgrsc.org

Interactive Data Table: Effect of Substituents on the Rate of Benzylic Alcohol Oxidation

The table below illustrates the relative rates of oxidation for various para-substituted benzyl alcohols, demonstrating the effect of electron-donating and electron-withdrawing groups. The data is based on established kinetic studies of benzylic alcohol oxidation. orientjchem.org

| Substituent (p-X) | Substituent Constant (σp) | Relative Rate (k_rel) |

| -OCH₃ | -0.27 | 4.5 |

| -CH₃ | -0.17 | 2.1 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.45 |

| -NO₂ | 0.78 | 0.08 |

This table is representative and compiled from kinetic data on benzylic alcohol oxidation. orientjchem.org

The chloro-substituent (σp = +0.23) significantly retards the reaction compared to unsubstituted benzyl alcohol, a direct consequence of its electron-withdrawing inductive effect.

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound presents a more complex mechanistic pathway due to its neopentyl-like structure, which lacks β-hydrogens for a standard E2 elimination. The reaction proceeds via an E1 mechanism involving a carbocation rearrangement. quora.comstackexchange.com

The mechanistic steps are as follows:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst (e.g., H₂SO₄), converting it into a good leaving group (-OH₂⁺). assignmenthelp.netaskfilo.com

Wagner-Meerwein Rearrangement: Due to the instability of the primary carbocation, a rapid 1,2-methyl shift occurs. One of the adjacent methyl groups migrates with its bonding pair of electrons to the electron-deficient primary carbon. This rearrangement results in the formation of a much more stable tertiary benzylic carbocation. stackexchange.comaskfilo.com The presence of the para-chlorophenyl group further stabilizes this carbocation through resonance, despite the electron-withdrawing nature of chlorine.

Deprotonation to Form Alkene: The final step involves the removal of a proton from an adjacent carbon by a weak base (such as H₂O or HSO₄⁻). This results in the formation of a double bond. Due to the structure of the rearranged carbocation, the major product formed is 1-(4-chlorophenyl)-2-methylprop-1-ene, as this is the most substituted and therefore most stable alkene (Zaitsev's rule). assignmenthelp.net

Design and Synthesis of Analogues and Derivatives of 2 4 Chlorophenyl 2 Methylpropan 1 Ol

Systematic Modification of the Alcohol Functionality

The primary alcohol group in 2-(4-Chlorophenyl)-2-methylpropan-1-ol is a versatile handle for chemical derivatization. Its modification can lead to compounds with altered physicochemical properties such as polarity, boiling point, and hydrogen bonding capacity. Key transformations include oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to yield the corresponding aldehyde, 2-(4-chlorophenyl)-2-methylpropanal (B3250573), or further to the carboxylic acid, 2-(4-chlorophenyl)-2-methylpropanoic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions produces esters. This modification is pivotal in the synthesis of related compounds like fenofibrate, where an ester linkage is a key structural feature. nih.gov

Etherification: The formation of ethers can be achieved, for instance, by Williamson ether synthesis. A structural isomer, 2-(4-Chlorophenoxy)-2-methylpropan-1-ol, highlights an ether linkage between the chlorophenyl group and the propanol (B110389) backbone, fundamentally altering the molecule's electronic and steric characteristics compared to the parent compound.

Conversion to Amines: The hydroxyl group can be converted into a leaving group (e.g., tosylate) and subsequently displaced by an amine to form the corresponding primary amine, 2-(4-Chlorophenyl)-2-methylpropan-1-amine. sigmaaldrich.com

The following table summarizes common modifications of the alcohol functionality.

| Modification Type | Reagents/Conditions | Product Functional Group | Example Product Name |

| Oxidation | PCC or CrO₃ | Aldehyde/Carboxylic Acid | 2-(4-chlorophenyl)-2-methylpropanal |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | 2-(4-chlorophenyl)-2-methylpropyl acetate |

| Etherification | Alkyl Halide, Base | Ether | 1-(4-chlorophenyl)-2-methyl-1-(methoxy)propane |

| Amination | 1. TsCl, Pyridine (B92270); 2. NH₃ | Amine | 2-(4-Chlorophenyl)-2-methylpropan-1-amine sigmaaldrich.com |

Halogenation and Substituent Effects on the Aromatic Ring

Modifying the aromatic ring of this compound, either by altering the existing halogen or by introducing new substituents, profoundly impacts its electronic properties and reactivity.

Halogen Substitution: The chlorine atom at the para-position can be replaced with other halogens, such as fluorine or bromine, to study the effect of halogen identity on molecular properties. For instance, the synthesis of mixed chlorinated/brominated analogues can be achieved through methods like UV irradiation in the presence of bromine. nih.gov

Substituent Effects: The introduction of various functional groups onto the aromatic ring can activate or deactivate the ring towards further chemical reactions. libretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methyl (-CH₃) are considered activating and ortho-, para-directing in electrophilic aromatic substitution, increasing the ring's reactivity by donating electron density. libretexts.org This increased electron density can also lead to stronger attractive cation-π interactions. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or trifluoromethyl (-CF₃) are deactivating and generally meta-directing (with the exception of halogens). libretexts.org They pull electron density from the ring, making it less reactive and potentially leading to repulsive cation-π interactions. nih.govmdpi.com Halogens are a unique class, being deactivating yet ortho-, para-directing. libretexts.org

The table below illustrates the influence of different aromatic substituents.

| Substituent (Y) | Type | Directing Effect (Electrophilic Substitution) | Impact on Reactivity | Reference |

| -OH, -CH₃ | Activating | Ortho, Para | Increases reactivity | libretexts.org |

| -F, -Cl, -Br | Deactivating | Ortho, Para | Decreases reactivity | libretexts.org |

| -CHO, -NO₂, -CF₃ | Deactivating | Meta | Strongly decreases reactivity | libretexts.orgmdpi.com |

Alkyl Chain Modifications and Stereoisomeric Analogues

Alterations to the 2-methylpropan-1-ol backbone allow for the exploration of steric effects and the introduction of chirality.

Alkyl Chain Modifications: The gem-dimethyl groups on the C2 carbon create a sterically hindered environment. Modifying this alkyl chain, for example by replacing a methyl group with a larger alkyl group or a cyclopropyl (B3062369) ring, can significantly alter the molecule's conformation and interaction with biological targets. google.com The synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, an intermediate for the fungicide cyproconazole, demonstrates the feasibility of incorporating cyclic moieties into the alkyl portion of the structure. google.com

Stereoisomeric Analogues: The parent compound, this compound, is achiral as its C2 carbon is a quaternary center with two identical methyl groups. However, modifications to the alkyl chain or the alcohol position can introduce a chiral center. For instance, the related isomer 1-(4-chlorophenyl)-2-methylpropan-1-ol (B3045274) possesses a chiral center at the C1 carbon bearing the hydroxyl group. uni.lu In such cases, stereoselective synthesis becomes a critical tool for obtaining enantiomerically pure compounds. The asymmetric reduction of a ketone precursor using biocatalysts like Geotrichum candidum has been shown to produce specific (R)-enantiomers of related chlorohydrins with high enantiomeric excess. researchgate.net

Incorporation into Heterocyclic Systems and Polycyclic Scaffolds

The 2-(4-chlorophenyl)-2-methylpropyl scaffold can serve as a building block for the synthesis of more complex molecules, including those containing heterocyclic and polycyclic systems. These larger structures are often designed to interact with specific biological targets.

Incorporation into Heterocyclic Systems:

Piperazine: This heterocycle is a common motif in pharmacologically active compounds. The 2-methylpropanoic acid moiety can be linked to a 4-(4-chlorophenyl)piperazine unit via N-alkylation to form compounds like 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester. researchgate.netmdpi.com

1,2,4-Triazoles: The versatility of the scaffold is further demonstrated by its incorporation into more complex heterocyclic systems. For example, a Mannich reaction can be used to link the structure to a 1,2,4-triazole-3-thione core, which may possess biological activity. mdpi.com

Pyrrolidones: Intramolecular cyclization of related aminoacetylenic ketones can lead to the formation of pyrrolidone rings bearing the chlorophenyl substituent. mdpi.com

Incorporation into Polycyclic Scaffolds:

Cyclobutanes: Under certain conditions, such as base-mediated elimination to form an alkene intermediate, derivatives can undergo spontaneous [2+2] cycloaddition reactions. mdpi.com This has been observed in the formation of a dimeric structure featuring a central cyclobutane (B1203170) ring linking two larger heterocyclic units derived from the initial scaffold. mdpi.com While this specific reaction was unexpected, it highlights a potential pathway for creating complex polycyclic architectures from simpler precursors.

Structure-Reactivity Relationships in this compound Analogues

The relationship between the structure of these analogues and their chemical reactivity is governed by a combination of electronic and steric factors.

Electronic Effects: The nature of the substituent on the aromatic ring is a primary determinant of reactivity. nih.gov As shown in the table below, electron-donating groups increase the electron density on the π-system, enhancing its nucleophilicity and ability to participate in attractive cation-π interactions. libretexts.orgnih.gov Conversely, electron-withdrawing groups diminish the ring's electron density, reducing its reactivity in electrophilic substitutions and weakening cation-π interactions, sometimes to the point of repulsion. libretexts.orgnih.gov The kinetics of nucleophilic aromatic substitution reactions are also highly sensitive to solvent effects and the electronic nature of the substituents. rsc.org

The following table summarizes key structure-reactivity relationships.

| Structural Feature | Influence on Reactivity | Example | Reference |

| Aromatic Ring Substituent (Electronic) | Modulates π-electron density, affecting electrophilic substitution rates and noncovalent interactions. | EDGs increase reactivity; EWGs decrease it. | libretexts.org |

| Cation-π Interaction Strength | Highly sensitive to substituent; can range from strongly attractive to repulsive. | Y=NMe₂: -7.8 kJ/mol⁻¹; Y=NO₂: +2.3 kJ/mol⁻¹ | nih.gov |

| Alkyl Chain (Steric) | Gem-dimethyl groups create steric hindrance, influencing accessibility to reactive centers. | Slower reaction rates at sterically crowded sites. | mdpi.com |

| Alcohol Functionality | Provides a site for H-bonding and conversion to other functional groups (esters, ethers), altering polarity. | Conversion to an ester removes H-bond donor capability. |

Biological and Pharmacological Investigations of 2 4 Chlorophenyl 2 Methylpropan 1 Ol and Its Analogues

Evaluation of Biological Activities: In Vitro and In Vivo Models

The biological activity of 2-(4-chlorophenyl)-2-methylpropan-1-ol and its related structures is assessed through a variety of in vitro and in vivo models. These studies are crucial for understanding the compounds' mechanisms of action and their potential therapeutic applications.

The interaction of small molecules with enzymes and receptors is a fundamental aspect of pharmacology. While direct binding data for this compound is limited, research on its analogues provides significant insight into potential mechanisms. The ketone analogue, 1-(4-chlorophenyl)-2-methylpropan-1-one, is noted to interact with the active sites of enzymes, potentially leading to their inhibition or modulation. The presence of the chlorophenyl group may enhance the binding affinity of these molecules to specific receptors or proteins, thereby influencing biological pathways.

Structure-activity relationship (SAR) studies on related compounds, such as ifenprodil (B1662929) analogues, highlight the importance of specific structural features for receptor selectivity. Research has shown that potent N-methyl-D-aspartate (NMDA) receptor antagonists could be developed, and the introduction of a hydroxyl group at the C-4 position of the piperidine (B6355638) ring in these analogues substantially reduced their affinity for the α1-adrenergic receptor. nih.gov This demonstrates how minor structural modifications can significantly alter receptor binding profiles. nih.gov

Advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) assays are employed to study ligand-induced changes in receptor multimerization in real-time. nih.gov For instance, BRET assays have been used to characterize the effects of various ligands on the homomerization of the σ1R receptor. nih.gov Radioligand binding assays are also standard methods, using molecules like [3H] (+) pentazocine (B1679294) to study sigma-1 receptors and [3H] DTG for sigma-2 receptors. nih.gov

Interactive Table: Receptor and Enzyme Interactions of Analogous Compounds

| Compound/Class | Target System | Assay/Observation | Finding | Reference |

| 1-(4-Chlorophenyl)-2-methylpropan-1-one | Enzymes/Receptors | General Interaction Studies | The ketone group can interact with enzyme active sites; the chlorophenyl group may enhance receptor binding. | |

| Ifenprodil Analogues | NMDA Receptor, α1-Adrenergic Receptor | Structure-Activity Relationship (SAR) | Introduction of a C-4 hydroxyl group on the piperidine ring reduced α1-adrenergic affinity while maintaining NMDA antagonism. | nih.gov |

| Various Ligands (Haloperidol, PD144418) | Sigma-1 Receptor (σ1R) | BRET Assay | Ligands can induce conformational changes and stabilize receptor multimerization in a dose-dependent manner. | nih.gov |

| [3H] (+) pentazocine | Sigma-1 Receptor | Radioligand Binding Assay | Used as a radiolabel to quantify binding to the sigma-1 receptor. | nih.gov |

The introduction of xenobiotic compounds can trigger a wide range of cellular responses, from stress and adaptation to programmed cell death. Oxidative stress, an imbalance between free radicals and antioxidants, can lead to damage to cellular components like DNA, lipids, and proteins. geneonline.com Cells have evolved complex collaborative mechanisms between different compartments to protect against such damage. geneonline.com

Studies on structurally related compounds provide models for the potential cellular effects of this compound. For example, the insecticide chlorfenapyr (B1668718) has been shown to induce a dose-dependent increase in reactive oxygen species (ROS) in HepG2 cells. mdpi.com This oxidative stress leads to mitochondrial damage, characterized by a collapse of the mitochondrial membrane potential and an overload of intracellular Ca2+. mdpi.com This cascade of events ultimately modulates the expression of apoptosis-related proteins, with an accumulation of cytochrome c in the cytosol and changes in the levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins, indicating the activation of a mitochondria-mediated apoptosis pathway. mdpi.com

Similarly, research on o,p'-DDD, another chlorinated phenyl derivative, demonstrated its effects on immune cells. nih.gov In well-nourished rat models, the compound caused atrophy of the adrenal cortex and thymolymphatic organs. nih.gov It also reduced the number of plaque-forming cells (PFC) and rosette-forming cells (RFC) in the spleen and thymus, indicating an impact on the immune response. nih.gov

Interactive Table: Cellular Responses to Analogous Compounds

| Compound | Cell Line/Model | Cellular Response | Pathway/Mechanism | Reference |

| Chlorfenapyr | HepG2 Cells | Increased ROS, mitochondrial damage, Ca2+ overload, apoptosis. | Mitochondria-mediated apoptosis pathway involving cytochrome c, Bax, and Bcl-2. | mdpi.com |

| o,p'-DDD | Rat Model | Atrophy of thymus and spleen, reduced plaque-forming and rosette-forming cells. | Impairment of the immune response. | nih.gov |

| Various Stressors | Human and Rat Cells | Generation of tRNA-derived small RNAs (tDRs). | Cellular stress response, with tDRs potentially acting as markers of stress. | miragenews.com |

The structural framework of this compound and its analogues makes them interesting candidates for pharmacological research, including oncology. Derivatives of this compound class have been explored for their potential anticancer properties, with some studies indicating an ability to induce apoptosis in cancer cell lines through mechanisms that involve caspase activation.

Furthermore, the utility of these compounds extends to their role as building blocks in the synthesis of more complex molecules. The structural isomer 1-(4-chlorophenyl)-2-methylpropan-2-ol (B156310) is classified as a "Protein Degrader Building Block," suggesting its use in the development of technologies like Proteolysis-Targeting Chimeras (PROTACs) and other advanced therapeutic modalities. calpaclab.com This highlights the importance of such chemical scaffolds in creating new research tools and potential drugs.

Metabolite Research and Biotransformation Studies

Understanding how a compound is metabolized is critical in drug development. Research into the biotransformation of this compound and related structures sheds light on their metabolic fate and the enzymes involved in their transformation.

The in vivo metabolism of xenobiotics, including drugs, is primarily carried out by the cytochrome P450 (CYP450) family of enzymes in the liver. nih.gov These enzymes catalyze Phase I metabolic reactions, which are typically oxidations. nih.gov For compounds containing a chlorophenyl group, metabolism can lead to various products. Studies on the muscle relaxant Chlormezanone, which has a 2-(4-chlorophenyl) group, identified several metabolites in rats and mice, including p-chlorobenzoic acid, p-chlorohippuric acid, and N-methyl-p-chlorobenzamide. nih.gov

To facilitate the study of such metabolic pathways, researchers use various techniques. Electrochemistry combined with microfluidic technology can be used to simulate and scale up the synthesis of CYP450-catalyzed oxidation products. nih.gov This allows for the generation of metabolite standards for full characterization. nih.gov Additionally, stable isotope-labeled analogues, such as the deuterated version of 1-(4-chlorophenyl)-2-methylpropan-2-ol, are synthesized for use as tracers in pharmacokinetic and metabolic studies during drug development. medchemexpress.com

Beyond endogenous metabolism, enzymatic transformations using microorganisms represent a powerful tool in synthetic chemistry, a field known as biocatalysis. Microbes can perform highly specific and selective chemical reactions under mild conditions.

A notable example is the development of a novel tandem biotransformation process to modify the structure of podophyllotoxin, a natural product. nih.gov In this process, the fungus Gibberella fujikuroi was used to perform a specific demethylation at the 4' position. nih.gov Subsequently, another fungus, Alternaria alternata, was used to oxidize a hydroxyl group at the 4 position to a ketone. nih.gov This demonstrates the potential of using microbial enzymes for directed structural modification to synthesize novel compounds with potentially enhanced biological activity. nih.gov

Interactive Table: Examples of Microbial Biotransformations

| Microorganism | Substrate | Reaction Type | Product | Reference |

| Gibberella fujikuroi SH-f13 | Podophyllotoxin | Demethylation | 4′-Demethylepipodophyllotoxin | nih.gov |

| Alternaria alternata S-f6 | 4′-Demethylepipodophyllotoxin | Oxidation | 4′-Demethylpodophyllotoxone | nih.gov |

Antimicrobial Efficacy and Mechanism-Based Studies of Related Compounds

While direct antimicrobial studies on this compound are not extensively documented in publicly available research, a significant body of work has explored the antimicrobial potential of structurally analogous compounds. These investigations reveal that the presence of a chlorophenyl group, often in combination with other heterocyclic or functional moieties, can confer notable antibacterial and antifungal properties. The following sections detail the antimicrobial efficacy and mechanistic insights derived from studies on these related compounds.

A variety of structurally related compounds have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes. These studies often involve modifying the core structure to understand the structure-activity relationships (SAR) that govern their antimicrobial potency.

Research into compounds bearing a 4-chlorophenyl group has demonstrated a range of antimicrobial activities. For instance, a series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidin-4-one derivatives were synthesized and tested for their antimicrobial effects. One of the thiazolidinone compounds, in particular, showed promising antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.net In the same study, certain derivatives displayed significant antifungal activity against Aspergillus flavus and Aspergillus niger. researchgate.net

Similarly, investigations into N-(4-chlorophenyl)-β-alanine derivatives linked to an azole moiety have been conducted. researchgate.net These studies contribute to a broader understanding of how the chlorophenyl structure can be integrated into different molecular scaffolds to achieve antimicrobial effects.

The antimicrobial properties of various heterocyclic compounds containing a substituted phenyl ring have been a subject of interest. For example, a study on substituted imidazole (B134444) derivatives revealed that compounds with electron-withdrawing groups on the phenyl ring are crucial for antimicrobial activity. nih.gov Several of these imidazole analogues demonstrated antibacterial activity comparable to the standard drug norfloxacin. nih.gov

In another study, pyrazole (B372694) derivatives were synthesized and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Many of these compounds exhibited a moderate to potent degree of antimicrobial activity. nih.gov The synthesis often involves the cyclization of chalcones, which are α,β-unsaturated ketones, with hydrazines. nih.gov

Benzimidazole (B57391) derivatives also represent a significant class of antimicrobial agents. Research has shown that novel 1,2,3-triazole derivatives of 2-phenyl benzimidazole exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria, and also show antifungal activity against Candida albicans. uomustansiriyah.edu.iq Another study on 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-ylmethanol showed that the former possessed weak antimicrobial activity. banglajol.info

The mechanism of action for these related compounds often relates to their chemical structure and ability to interact with microbial cells. The hydrophobic nature of the chlorophenyl group can facilitate the passage of the molecule through the lipid-rich cell membranes of microorganisms.

The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl ring and the type of heterocyclic system play a vital role in the antimicrobial efficacy. For instance, the presence of electron-withdrawing groups, such as the chlorine atom in the para position of the phenyl ring, has been noted to enhance the antimicrobial activity in several classes of compounds. nih.gov In a study of phenolic compounds, it was observed that the types of functional groups and the side chain structure significantly influence antimicrobial effects. nih.gov

The antimicrobial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar (B569324) diffusion assays. The tables below summarize the antimicrobial activity of some of the discussed related compounds.

Table 1: Antibacterial Activity of Selected Related Compounds

| Compound Class | Specific Compound Example | Test Organism | Activity | Reference |

| Thiazolidin-4-ones | 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one | B. subtilis, E. coli, S. aureus | Promising | researchgate.net |

| Imidazoles | (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone | Gram-positive & Gram-negative bacteria | Appreciable | nih.gov |

| Benzimidazoles | 1,2,3-triazole derivative of 2-phenyl benzimidazole | Gram-positive & Gram-negative bacteria | Moderate to Potent | uomustansiriyah.edu.iq |

| Pyrazoles | Pyrazole-1-sulphonamides | Gram-positive & Gram-negative bacteria | Moderate | nih.gov |

| Mannich Bases | 1-Phenyl-3-(phenylamino) propan-1-one | E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, S. typhi | Significant | researchgate.net |

Table 2: Antifungal Activity of Selected Related Compounds

| Compound Class | Specific Compound Example | Test Organism | Activity | Reference |

| Thiazol-2-amines | 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine | A. niger | Maximum zone of inhibition | researchgate.net |

| Thiazolidin-4-ones | 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one | A. flavus | Promising | researchgate.net |

| Imidazoles | (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone | Fungal species | Most potential | nih.gov |

| Benzimidazoles | 1,2,3-triazole derivative of 2-phenyl benzimidazole | C. albicans | Moderate to Potent | uomustansiriyah.edu.iq |

| Mannich Bases | 1-Phenyl-3-(phenylamino) propan-1-one | C. albicans, R. stolonifer, A. niger, P. nonatum | Significant | researchgate.net |

Computational Chemistry and Theoretical Characterization of 2 4 Chlorophenyl 2 Methylpropan 1 Ol

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules due to its balance of accuracy and computational efficiency. nih.gov For 2-(4-chlorophenyl)-2-methylpropan-1-ol, DFT calculations are employed to determine its most stable three-dimensional geometry (optimized structure). This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Studies on related molecules, such as 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, have utilized DFT methods like B3LYP with basis sets such as 6-31G(d) to calculate molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net These theoretical results are then compared with experimental data from techniques like X-ray diffraction, IR, and NMR spectroscopy to validate the computational model. researchgate.net The B3LYP functional is a hybrid method that combines Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional. nih.gov This approach allows for the accurate prediction of various molecular properties, including:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles are calculated to define the molecule's structure. For instance, in a study on a related α-aminonitrile, the structure was fully optimized using the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Vibrational Frequencies: Theoretical calculation of vibrational modes helps in the assignment of experimental IR and Raman spectra. researchgate.net

Electronic Properties: DFT is used to compute dipole moment, polarizability, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

The energetic behavior of the compound in different solvent environments can also be examined using models like the Polarizable Continuum Model (PCM), which simulates the solvent's effect on the molecule's electronic structure. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. malayajournal.org

HOMO: The energy and spatial distribution of the HOMO are associated with the molecule's ability to donate electrons, indicating its nucleophilic or basic character. youtube.com

LUMO: The energy and distribution of the LUMO relate to the molecule's ability to accept electrons, reflecting its electrophilic or acidic character. youtube.com

Energy Gap (ΔE): A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org

For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations at the B3LYP/6-31G(d,p) level determined the HOMO and LUMO energies. malayajournal.org The analysis showed that the HOMO was localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and chloro-substituted phenyl ring. malayajournal.org This indicates that charge transfer can readily occur within the molecule. malayajournal.org

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.2822 | Electron-donating ability |

| LUMO Energy | -1.2715 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 4.0106 | Chemical reactivity and stability |

Data based on calculations for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org These different arrangements, known as conformers or rotamers, have varying energy levels due to torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups). libretexts.org

For this compound, the key rotations would be around the C1-C2 bond and the C2-phenyl bond.

Rotation around the C1-C2 bond: This would involve analyzing the relative positions of the hydroxyl (-OH) group on C1 and the two methyl and one chlorophenyl group on C2. The most stable conformations are expected to be staggered, where the groups are as far apart as possible to minimize torsional strain. libretexts.org The least stable conformations would be eclipsed, where the groups on the adjacent carbons are aligned. libretexts.org

Gauche vs. Anti Conformations: Among the staggered conformers, the relative positions of the largest groups—the 4-chlorophenyl group and the hydroxymethyl group—are critical. The anti conformation, where these two groups are 180° apart, is generally the most stable because it minimizes steric hindrance. libretexts.org The gauche conformations, where these groups are 60° apart, are typically higher in energy. libretexts.org

A potential energy surface (PES) can be generated by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle shows the energy barriers between different conformers and identifies the most stable (lowest energy) conformations.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in water or another solvent). nih.govnih.gov

For this compound, an MD simulation could reveal:

Solvation Effects: How the molecule interacts with surrounding solvent molecules. The hydroxyl group is expected to form hydrogen bonds with polar solvents like water, while the chlorophenyl group would engage in hydrophobic interactions.

Conformational Dynamics: The simulation would show how the molecule transitions between different stable conformations identified in the conformation analysis, providing a more realistic picture of its structural flexibility.

Intermolecular Interactions: In a simulation with multiple molecules of this compound, one could study how they interact with each other, for instance, through hydrogen bonding between the hydroxyl groups or pi-stacking of the phenyl rings.

MD simulations are a powerful tool for bridging the gap between the static picture of a molecule and its behavior in a complex, dynamic environment. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Related Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This method is central to drug discovery and helps in understanding the molecular basis of a compound's biological activity. unar.ac.id

While specific docking studies on this compound are not widely reported, studies on structurally related compounds are common. For example, various chlorophenyl-containing molecules have been investigated as potential inhibitors for enzymes or modulators for receptors. laurinpublishers.comrrpharmacology.ru The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand. nih.gov

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor in various conformations and orientations. nih.gov

Scoring and Analysis: A scoring function is used to estimate the binding affinity (often expressed in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode. laurinpublishers.com

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov Such analyses for compounds related to this compound can provide valuable information about its potential biological targets and mechanism of action. nih.gov

Prediction of Spectroscopic Properties and Spectral Assignment Support

Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be used to support the interpretation of experimental spectra. researchgate.net

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. By comparing the scaled theoretical spectrum with the experimental one, each peak can be assigned to a specific vibrational mode (e.g., C-H stretch, O-H bend). A study on the related compound 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile demonstrated this approach, where calculated vibrational wavenumbers were compared with experimental FT-IR data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net The calculated chemical shifts are compared to a reference standard, usually Tetramethylsilane (TMS), and then correlated with the experimental NMR spectrum. researchgate.netbartleby.com This process is invaluable for confirming the structure of a newly synthesized compound and assigning specific signals to each nucleus in the molecule.

| Spectroscopic Technique | Calculated Property | Experimental Measurement | Purpose of Comparison |

|---|---|---|---|

| FT-IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Absorption Bands (cm⁻¹) | Assignment of functional group vibrations |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Signal Positions (ppm) | Structural verification and signal assignment |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Signal Positions (ppm) | Structural verification and signal assignment |

This table illustrates the general approach used in computational studies to support spectral analysis.

Exploration of Nonlinear Optical (NLO) Properties in Related Systems

The field of nonlinear optics (NLO) is foundational to the development of advanced photonic and optoelectronic technologies, including optical data processing, signal switching, and optical computing. Organic materials have garnered significant attention for NLO applications due to their high molecular susceptibility, rapid response times, and the flexibility of their molecular design. researchgate.netacrhem.org A key strategy in the design of NLO-active molecules is the creation of "push-pull" systems, which typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT), a primary determinant of a molecule's NLO response.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and analyzing the NLO properties of molecules. researchgate.net By calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), researchers can screen potential candidate molecules and understand structure-property relationships before undertaking complex synthesis. researchgate.netfrontiersin.org The first hyperpolarizability (β) is the key metric for second-order NLO activity.

While direct computational studies on the NLO properties of this compound are not extensively documented, valuable insights can be drawn from theoretical investigations into structurally related compounds. These studies help to elucidate the potential contribution of the 4-chlorophenyl moiety to NLO activity.

Research Findings in Related Chlorophenyl Systems

Computational studies on various organic molecules containing the 4-chlorophenyl group have demonstrated its role within NLO-active frameworks. Chalcones, which are characterized by a D-π-A (Donor-π-Acceptor) structure, are a well-studied class of NLO materials. researchgate.netanalis.com.my Theoretical analysis of chalcone derivatives reveals that the inclusion of substituted phenyl rings significantly influences their NLO properties. researchgate.netanalis.com.my The delocalization of π-electrons across the chalcone backbone is crucial for generating a strong NLO response, and this can be modulated by the electron-donating or electron-withdrawing nature of the substituents. acrhem.organalis.com.my

A pertinent example is the computational study of various chlorobenzaldehydes performed using DFT with the B3LYP/6-31G'(d,p) basis set. mdpi.com These studies calculate the dipole moment, polarizability, and first-order hyperpolarizability to quantify the NLO response. For p-chlorobenzaldehyde, which shares the key p-substituted chlorophenyl group with the target molecule, significant hyperpolarizability has been calculated, indicating its potential as a component in NLO materials. mdpi.com

The data from these computational studies on chlorobenzaldehyde isomers highlight how the position of the chlorine atom affects the electronic properties of the molecule.

Table 1: Computed NLO properties of chlorobenzaldehyde isomers, calculated using DFT/B3LYP/6-31G'(d,p). Data sourced from a computational study on chlorobenzaldehydes. mdpi.com

In the context of this compound, the molecule contains an electron-withdrawing 4-chlorophenyl group and an electron-donating hydroxyl (-OH) group. However, these two groups are separated by a saturated aliphatic (sp³) carbon framework (the methylpropan- group). This lack of a π-conjugated bridge severely limits the potential for efficient intramolecular charge transfer between the donor and acceptor moieties. High NLO responses are typically associated with molecules where electrons can delocalize easily across an extended system of alternating double and single bonds. analis.com.my

Environmental Fate, Degradation, and Ecotoxicological Implications of 2 4 Chlorophenyl 2 Methylpropan 1 Ol

Photodegradation Pathways of 2-(4-Chlorophenyl)-2-methylpropan-1-ol and Related Chlorophenyl Compounds

Photodegradation, the breakdown of compounds by light, is a critical abiotic process influencing the persistence of chemical substances in the environment. For fenpropimorph (B1672530), the parent of this compound, photolysis has been studied in both water and soil.

In aqueous solutions, fenpropimorph is relatively stable when exposed to artificial sunlight (with wavelengths greater than 290 nm) at pH 5. fao.org However, its fate on soil surfaces is different. When applied to a loamy sand and irradiated for 30 days, fenpropimorph degraded with an estimated half-life of about 30 days. fao.org This process leads to the formation of several oxidation products. The primary photolysis products identified were 4-[3-(4-tert-butylphenyl)-2-methyl-1-oxopropyl]-cis-2,6-dimethylmorpholine (BF 421-13) and a morpholine-3-one derivative (BF 421-15). fao.orgfao.org It is noteworthy that this compound is not explicitly mentioned as a direct product of fenpropimorph photolysis in these studies.

Research on other chlorophenyl compounds demonstrates the complexity of photodegradation. For instance, the herbicide fenoxaprop-p-ethyl's photodegradation can generate transformation products that are more toxic and resistant to further breakdown than the original compound. nih.gov Similarly, the photolabile drug fenofibrate, which contains a 4-chlorophenyl group, degrades into various products including 4-chlorobenzoic acid and can involve free radical mechanisms. nih.gov These examples underscore that the photodegradation of chlorophenyl compounds can lead to a variety of intermediates, whose environmental and toxicological profiles may differ significantly from the parent molecule. nih.gov

Biodegradation in Environmental Compartments: Soil and Water Studies

Biodegradation is a primary pathway for the transformation of organic compounds in the environment, driven by microorganisms. The biodegradation of this compound is understood through the environmental fate of fenpropimorph.

In Soil: Fenpropimorph is considered to be moderately persistent in soil systems. herts.ac.uk Its degradation follows first-order kinetics, with typical dissipation time (DT₅₀) values from laboratory studies around 20 days, and field study values averaging 35 days. herts.ac.uk However, some field studies have recorded much longer half-lives, extending to 14-15 months depending on soil type and location. fao.org Degradation in soil proceeds through the oxidation and subsequent opening of the morpholine (B109124) ring. fao.orgfao.org This process is significantly influenced by soil microorganisms. researchgate.net The primary metabolites identified in soil include the carboxylic acid derivative (BF 421-2) and products of morpholine ring degradation like BF 421-7, BF 421-8, and BF 421-10. fao.org